molecular formula C5H2Cl2IN B1313218 2,4-Dichloro-3-iodopyridine CAS No. 343781-36-2

2,4-Dichloro-3-iodopyridine

Cat. No. B1313218
M. Wt: 273.88 g/mol
InChI Key: OKXJLNYZTJLVJZ-UHFFFAOYSA-N
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Patent
US09226930B2

Procedure details

To a solution of 2,4-dichloropyridine (5.2 g, 35.137 mmol) and diisopropylamine (3.911 g, 38.651 mmol) in dry THF (40 ml) cooled at −78° C. under a nitrogen atmosphere, was added n-butyllithium (24.157 ml, 38.651 mmol, 1.6 M in hexanes) dropwise. The resulting reaction mixture was stirred at −78° C. for 45 min. and then a solution of iodine (9.81 g, 38.651 mmol) in dry THF (20 ml) was added dropwise. The mixture was stirred at −78° C. for 1 h., allowed to warm to r.t., diluted with EtOAc and quenched with NH4Cl (aqueous sat. solution) and Na2S2O3 (aqueous sat. solution). The organic layer was separated, washed with NaHCO3 (aqueous sat. solution), dried (Na2SO4) and concentrated in vacuo. The crude product was purified by column chromatography (silica gel; Heptane/DCM up to 20% as eluent). The desired fractions were collected and concentrated in vacuo to yield intermediate compound D24 (7.8 g, 81%).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
3.911 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
24.157 mL
Type
reactant
Reaction Step Two
Quantity
9.81 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=1.C(NC(C)C)(C)C.C([Li])CCC.[I:21]I>C1COCC1.CCOC(C)=O>[Cl:1][C:2]1[C:7]([I:21])=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)Cl
Name
Quantity
3.911 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
24.157 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
9.81 g
Type
reactant
Smiles
II
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
was stirred at −78° C. for 45 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 1 h.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to r.t.
CUSTOM
Type
CUSTOM
Details
quenched with NH4Cl (aqueous sat. solution) and Na2S2O3 (aqueous sat. solution)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with NaHCO3 (aqueous sat. solution)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel; Heptane/DCM up to 20% as eluent)
CUSTOM
Type
CUSTOM
Details
The desired fractions were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield intermediate compound

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
ClC1=NC=CC(=C1I)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.